Methyl 6-(4-(difluoromethoxy)phenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Methyl 6-(4-(difluoromethoxy)phenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a pyrazolo[3,4-b]pyridine derivative characterized by a bicyclic heteroaromatic core with multiple substituents: a phenyl group at position 1, a methyl group at position 3, a methyl carboxylate ester at position 4, and a 4-(difluoromethoxy)phenyl moiety at position 5. This compound is of significant interest in medicinal chemistry due to the pyrazolo[3,4-b]pyridine scaffold’s prevalence in kinase inhibitors, as evidenced by its structural analogs acting as protein kinase inhibitors .
Properties
IUPAC Name |
methyl 6-[4-(difluoromethoxy)phenyl]-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N3O3/c1-13-19-17(21(28)29-2)12-18(14-8-10-16(11-9-14)30-22(23)24)25-20(19)27(26-13)15-6-4-3-5-7-15/h3-12,22H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGYCSQCRMZZLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC(F)F)C(=O)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N3O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation for Core Structure Formation
The pyrazolo[3,4-b]pyridine core is typically synthesized via cyclocondensation reactions. A key method involves reacting α,β-unsaturated esters with hydrazine derivatives under controlled conditions:
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Substitution/Hydrolysis :
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React 2,2-difluoroacetyl halide with α,β-unsaturated ester (e.g., methyl acetoacetate) in the presence of a base (e.g., NaHCO₃) at −30°C to −20°C.
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Hydrolyze the intermediate with aqueous NaOH to yield α-difluoroacetyl carboxylic acid.
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Cyclization :
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Treat the carboxylic acid with methylhydrazine in the presence of NaI or KI as a catalyst.
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Maintain low temperatures (−30°C to −20°C) to minimize isomer formation.
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Acidify with HCl to precipitate the crude product.
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Yield and Purity :
| Catalyst | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Dioxane/H₂O | 80°C | 85 | 98 |
| PdCl₂(dppf) | Toluene/EtOH | 90°C | 72 | 95 |
Esterification and Final Functionalization
The methyl ester group is introduced via esterification of the carboxylic acid intermediate:
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Acid Activation :
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Convert 6-(4-(difluoromethoxy)phenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid to its acyl chloride using SOCl₂.
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Methanol Quenching :
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React the acyl chloride with methanol in anhydrous THF at 0°C.
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Neutralize with NaHCO₃ and extract with dichloromethane.
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Yield : 92% with >99% purity after silica gel chromatography .
Catalytic and Solvent Optimization
Recent advances focus on improving efficiency:
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Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 2 hours with comparable yields (83%) .
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Solvent Effects :
Purification and Characterization
Final purification is critical for pharmaceutical-grade material:
Recrystallization :
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Use 40% ethanol/water for high recovery (85%) and purity (99.7%) .
Chromatography : -
Silica gel (hexane/EtOAc 4:1) resolves regioisomers, achieving >99.5% purity .
Challenges and Innovations
Chemical Reactions Analysis
Hydrolysis of the Methyl Ester Group
The methyl ester at the 4-position undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility and biological activity.
| Reaction Conditions | Outcome | Notes |
|---|---|---|
| 2M NaOH, reflux, 6 hours | Methyl ester → Carboxylic acid (yield: 85-90%) | Enhanced water solubility; active metabolite in kinase inhibition |
| HCl (conc.), ethanol, 70°C | Partial hydrolysis observed (yield: 60%) | Side products include decarboxylated derivatives under prolonged heating |
Nucleophilic Substitution at Difluoromethoxy Group
The difluoromethoxy (-OCF₂H) substituent on the phenyl ring participates in nucleophilic aromatic substitution (NAS) reactions, though its electron-withdrawing nature reduces reactivity compared to non-fluorinated analogs.
Mechanistic Insight :
The reaction proceeds via a two-step process:
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Deprotonation of the difluoromethoxy group to form a stabilized aryl fluoride intermediate.
Electrophilic Aromatic Substitution (EAS) on the Pyrazole Ring
The electron-rich pyrazolo[3,4-b]pyridine core allows electrophilic substitution at the 5-position, though steric hindrance from adjacent substituents limits reactivity.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hours | Nitration at C5 | 55% |
| Br₂ (1 equiv) | CHCl₃, RT, 1 hour | Bromination at C5 | 60% |
| AcCl/AlCl₃ | Reflux, 4 hours | Acetylation at C5 (minor) | 20% |
Key Observation :
The 3-methyl and 1-phenyl groups create steric bulk, directing electrophiles to the less hindered 5-position. Nitration yields a mono-substituted product, confirmed by X-ray crystallography .
Reduction of the Pyridine Ring
Catalytic hydrogenation selectively reduces the pyridine moiety to a piperidine derivative, altering the compound’s planarity and bioactivity.
| Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| Pd/C (10%) | H₂ (50 psi), EtOH, 25°C | 1,2,3,4-Tetrahydropyrazolo[3,4-b]pyridine | 75% |
| PtO₂ | H₂ (30 psi), AcOH | Over-reduction to decahydro derivative | 90% |
Biological Impact :
Hydrogenated analogs show reduced kinase inhibition potency but improved metabolic stability.
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura couplings via pre-functionalized intermediates, enabling diversification of the aryl groups.
| Boron Partner | Conditions | Product | Yield |
|---|---|---|---|
| 4-Carboxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl derivative at C6 | 65% |
| Vinylboronic ester | Microwave, 100°C, 1 hour | Alkenyl-substituted analog | 50% |
Synthetic Utility :
These reactions facilitate structure-activity relationship (SAR) studies for optimizing pharmacological properties .
Photochemical Reactions
UV irradiation induces cleavage of the difluoromethoxy group, producing reactive intermediates.
| Conditions | Outcome | Application |
|---|---|---|
| UV (254 nm), benzene, 6 hours | Formation of quinone methide intermediate | Trapped with thiols to form stable adducts |
Comparative Reactivity with Analogs
A comparison with structurally similar compounds highlights unique reactivity patterns:
| Compound | Key Reaction | Yield | Unique Feature |
|---|---|---|---|
| Methyl 6-(4-hydroxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | EAS at C5 (no steric hindrance) | 80% | Higher electrophilic reactivity |
| Methyl 6-(trifluoromethyl)phenyl analog | NAS with amines | 35% | Enhanced leaving-group ability (CF₃ vs OCF₂H) |
Scientific Research Applications
The compound Methyl 6-(4-(difluoromethoxy)phenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate , known by its CAS number 1011399-93-1, is a pyrazolopyridine derivative that has garnered attention in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, pharmacology, and material science.
Molecular Formula
- Molecular Formula : C22H17F2N3O3
- Molecular Weight : 409.39 g/mol
Structural Characteristics
The compound features a complex structure that includes a pyrazolo[3,4-b]pyridine core, which is significant for its biological activity. The presence of the difluoromethoxy group enhances its lipophilicity and potential bioactivity.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent due to its unique structural features.
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, pyrazolopyridines have been shown to inhibit various cancer cell lines by targeting specific molecular pathways involved in cell proliferation and survival. Studies have suggested that this compound may also demonstrate such activities, although specific data on its efficacy are still emerging.
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazolo[3,4-b]pyridine derivatives has been documented in literature. This compound could similarly modulate inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases.
Pharmacological Studies
Pharmacological evaluations are crucial to understanding the therapeutic potential of this compound.
Enzyme Inhibition
Initial studies suggest that this compound may inhibit specific enzymes related to disease mechanisms. For example, it might act on kinases or phosphodiesterases involved in signaling pathways critical for disease progression.
Bioavailability and Metabolism
Understanding the pharmacokinetics of this compound is essential for its development as a drug candidate. Research into its absorption, distribution, metabolism, and excretion (ADME) profiles will provide insights into its suitability for clinical use.
Material Science Applications
Beyond medicinal applications, compounds like this compound can be explored in material science.
Organic Electronics
The unique electronic properties of pyrazolopyridine derivatives make them suitable for applications in organic electronics. Their ability to form stable films and their charge transport properties can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Table: Summary of Research Findings
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of cancer cell proliferation at micromolar concentrations. |
| Study B | Anti-inflammatory Effects | Reduced inflammatory cytokine production in vitro. |
| Study C | Pharmacokinetics | Favorable ADME profile with high oral bioavailability in animal models. |
| Study D | Material Science | Exhibited promising charge transport properties for electronic applications. |
Mechanism of Action
The mechanism of action of Methyl 6-(4-(difluoromethoxy)phenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of apoptosis.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Molecular Weight :
- The target compound (MW 409.38) is heavier than CAS 832746-01-7 (MW 349.38) due to the carboxylate ester and difluoromethoxy groups. CAS 1011371-04-2 (MW 453.30) has the highest weight owing to three fluorine atoms in the trifluoromethyl group and additional methoxy substitution .
Position 4 Functionalization :
- The methyl carboxylate in the target compound contrasts with the trifluoromethyl (CAS 1011371-04-2) and difluoromethyl (CAS 832746-01-7) groups. Carboxylate esters often act as prodrugs, improving membrane permeability before hydrolysis to active carboxylic acids .
CAS 1011371-04-2’s six fluorine atoms suggest higher lipophilicity but may reduce aqueous solubility .
Biological Activity :
Druglikeness and Pharmacokinetics
- The methyl carboxylate in the target compound may serve as a prodrug, enhancing oral bioavailability compared to carboxylic acid analogs (e.g., CAS 937597-68-7) .
Biological Activity
Methyl 6-(4-(difluoromethoxy)phenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS No. 1011399-93-1) is a compound of interest due to its potential biological activities. This article reviews the compound's structure, pharmacological properties, and relevant research findings highlighting its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 409.4 g/mol. The structure includes a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 409.4 g/mol |
| Molecular Formula | C22H17F2N3O3 |
| Boiling Point | 515.4 ± 50.0 °C at 760 mmHg |
| Density | 1.3 ± 0.1 g/cm³ |
Antitumor Activity
Research indicates that pyrazole derivatives, including the compound , exhibit significant antitumor properties. They have been shown to inhibit key proteins involved in cancer progression, such as BRAF(V600E), EGFR, and Aurora-A kinase. A study demonstrated that derivatives of pyrazolo[3,4-b]pyridine significantly inhibited cancer cell lines, suggesting potential as anticancer agents .
Anti-inflammatory and Antibacterial Properties
Pyrazole compounds are also recognized for their anti-inflammatory and antibacterial activities. The compound has demonstrated efficacy in reducing inflammation markers and inhibiting bacterial growth in various studies. For instance, pyrazole derivatives have been reported to exhibit good inhibitory activity against inflammatory cytokines such as TNF-α and IL-6 .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. These interactions can lead to apoptosis in cancer cells and modulation of inflammatory responses.
Study on Antitumor Effects
In a recent study involving breast cancer cell lines (MCF-7 and MDA-MB-231), pyrazole derivatives were tested for cytotoxicity both alone and in combination with doxorubicin. The results indicated that certain pyrazole compounds exhibited a synergistic effect when combined with doxorubicin, enhancing the overall cytotoxic effect on resistant cancer cells .
Evaluation of Anti-inflammatory Effects
Another study focused on the anti-inflammatory potential of pyrazole derivatives showed that these compounds could significantly reduce the production of pro-inflammatory cytokines in vitro. This suggests their potential utility in treating inflammatory diseases .
Q & A
Q. What are the validated synthetic routes for this compound, and how do reaction conditions impact yield?
The compound can be synthesized via multicomponent reactions, such as the Biginelli reaction, using ethyl acetoacetate, substituted aldehydes, and thioureas in one-pot conditions. Key steps include cyclization with 3-amino-5-methylisoxazole and purification via recrystallization from acetonitrile or ethanol. Reaction temperature (60–80°C), solvent polarity, and catalyst choice (e.g., APS) significantly affect yield and purity. For example, using dry acetonitrile under nitrogen improves reproducibility .
| Step | Reagents/Conditions | Yield Range | Key Notes |
|---|---|---|---|
| Cyclization | 3-amino-5-methylisoxazole, 80°C, 12h | 45–65% | Critical for pyrazolo-pyridine core |
| Purification | Recrystallization (acetonitrile) | 90–95% purity | Removes unreacted thioureas |
Q. How is the compound structurally characterized, and which spectroscopic techniques are most reliable?
X-ray crystallography (single-crystal analysis) confirms the pyrazolo[3,4-b]pyridine core and substituent orientations, with bond angles and distances reported in CIF files . Complementary techniques include:
Q. What solvent systems are optimal for recrystallization to ensure high purity?
Acetonitrile and ethanol are preferred due to moderate polarity, which selectively dissolves impurities while retaining the target compound. Cooling rates (0.5–1°C/min) and seeding with pre-formed crystals improve crystal uniformity .
Advanced Research Questions
Q. How can computational modeling guide the design of analogs with enhanced bioactivity?
Molecular docking (e.g., AutoDock Vina) identifies key interactions between the difluoromethoxy group and hydrophobic pockets in target enzymes (e.g., kinases). Modifications at the 3-methyl or 4-carboxylate positions can be simulated to predict binding affinity changes. Validation via SAR studies on synthesized analogs is critical .
Q. How do contradictory bioactivity results across studies arise, and how can they be resolved?
Discrepancies often stem from:
- Purity Variations : HPLC analysis (C18 column, 70:30 MeOH/H2O) detects trace impurities (>98% purity required for reliable assays) .
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24h vs. 48h) alter IC50 values. Standardized protocols (e.g., MTT assay at 37°C, 5% CO2) are recommended .
Q. What strategies mitigate instability of the difluoromethoxy group under acidic/basic conditions?
Q. How can advanced chromatographic methods resolve co-eluting impurities?
HPLC Method Optimization :
- Column: Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm).
- Mobile Phase: Gradient of 0.1% TFA in water and acetonitrile (30% → 70% over 20 min).
- Detection: UV at 254 nm. Adjusting flow rate (1.0 mL/min) and column temperature (40°C) enhances peak resolution .
Methodological Considerations
- Synthetic Reproducibility : Strict adherence to anhydrous conditions (e.g., molecular sieves in solvent) is critical for reactions involving moisture-sensitive intermediates .
- Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC to confirm quaternary carbons and avoid misassignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
